An In-depth Technical Guide to 4-Bromo-3-methylbenzyl fluoride: A Versatile Building Block for Chemical Innovation
An In-depth Technical Guide to 4-Bromo-3-methylbenzyl fluoride: A Versatile Building Block for Chemical Innovation
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3-methylbenzyl fluoride, bearing the CAS number 2244085-01-4, is a halogenated aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its molecular architecture, featuring a reactive benzylic fluoride and a synthetically tractable aryl bromide, offers orthogonal sites for diverse chemical modifications. This guide provides a comprehensive overview of its structural and physicochemical properties, outlines plausible synthetic strategies, and explores its anticipated reactivity and potential applications, particularly in the realm of drug discovery. While specific experimental data for this compound is limited in the public domain, this document leverages established principles of organofluorine and aromatic chemistry to provide a robust framework for its utilization in research and development.
Introduction: The Strategic Value of Fluorinated Building Blocks
The incorporation of fluorine into organic molecules is a cornerstone of modern drug design, with a significant percentage of new pharmaceuticals containing at least one fluorine atom.[1][2] The unique properties of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa.[2] 4-Bromo-3-methylbenzyl fluoride emerges as a promising scaffold, combining the benefits of a benzylic fluoride with the synthetic versatility of an aryl bromide, making it a valuable intermediate for the synthesis of complex molecular entities.
Physicochemical and Structural Properties
| Property | Value (Predicted/Calculated) | Source/Basis |
| CAS Number | 2244085-01-4 | Chemical Abstract Service |
| IUPAC Name | 1-bromo-4-(fluoromethyl)-2-methylbenzene | Standardized nomenclature |
| Molecular Formula | C₈H₈BrF | Based on structure |
| Molecular Weight | 203.05 g/mol | Calculated from atomic weights |
| Appearance | Likely a colorless to pale yellow liquid or low-melting solid | General observation for similar small organic molecules |
| Boiling Point | ~180-200 °C at 760 mmHg | Extrapolated from isomers and similar substituted toluenes[3] |
| Melting Point | Not available | Would require experimental determination |
| Density | ~1.5 g/cm³ | Estimated based on related brominated and fluorinated aromatics[3][4] |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate); Insoluble in water | General principle for non-polar organic compounds |
Structural Diagram:
Caption: Molecular structure of 4-Bromo-3-methylbenzyl fluoride.
Synthesis of 4-Bromo-3-methylbenzyl fluoride
The synthesis of 4-Bromo-3-methylbenzyl fluoride can be approached through several established methodologies for the introduction of a benzylic fluorine atom. The most plausible routes would involve the fluorination of a suitable precursor, such as the corresponding benzyl alcohol or benzyl bromide.
Deoxyfluorination of 4-Bromo-3-methylbenzyl alcohol
A common and effective method for the synthesis of benzyl fluorides is the deoxyfluorination of the corresponding benzyl alcohol using reagents such as diethylaminosulfur trifluoride (DAST).
Workflow Diagram:
Caption: Synthetic workflow for the deoxyfluorination of 4-Bromo-3-methylbenzyl alcohol.
Experimental Protocol (Exemplary):
-
Dissolution: Dissolve 4-Bromo-3-methylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.1-1.5 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-Bromo-3-methylbenzyl fluoride.
Nucleophilic Fluorination of 4-Bromo-3-methylbenzyl bromide
An alternative route involves the nucleophilic substitution of the corresponding benzyl bromide with a fluoride source.
Experimental Protocol (Exemplary):
-
Reactant Mixture: To a solution of 4-Bromo-3-methylbenzyl bromide (1.0 eq) in a suitable polar aprotic solvent (e.g., acetonitrile, DMF), add a fluoride source such as spray-dried potassium fluoride (2.0-3.0 eq) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 eq).
-
Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography to yield the final product.
Reactivity and Synthetic Utility
4-Bromo-3-methylbenzyl fluoride possesses two key functional handles for subsequent chemical transformations: the aryl bromide and the benzylic fluoride.
Reactions at the Aryl Bromide Position
The carbon-bromine bond on the aromatic ring is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents.
4.1.1. Suzuki-Miyaura Coupling
This powerful reaction enables the formation of a carbon-carbon bond between the aryl bromide and an organoboron compound.[5]
Reaction Scheme Diagram:
Caption: Suzuki-Miyaura coupling of 4-Bromo-3-methylbenzyl fluoride.
Experimental Protocol (Exemplary):
-
Reactant Mixture: In a reaction vessel, combine 4-Bromo-3-methylbenzyl fluoride (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) and degas the mixture by bubbling with an inert gas for 15-30 minutes.
-
Heating: Heat the reaction mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).
-
Workup and Purification: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate. Purify the crude product by column chromatography or recrystallization.
Other cross-coupling reactions such as Buchwald-Hartwig amination, Sonogashira coupling, and Stille coupling are also expected to be viable at the aryl bromide position.
Reactions at the Benzylic Fluoride Position
The benzylic fluoride is generally more stable than its benzylic chloride or bromide counterparts but can still undergo nucleophilic substitution under specific conditions, often requiring a strong nucleophile and/or Lewis acidic activation.[6]
Experimental Considerations:
-
Nucleophilic Substitution: Displacement of the fluoride can be challenging due to the strength of the C-F bond. However, with strong nucleophiles and in polar aprotic solvents, substitution to form ethers, amines, or nitriles may be possible.
-
Lewis Acid Activation: The use of Lewis acids can facilitate the cleavage of the C-F bond, promoting substitution reactions.
Applications in Drug Discovery and Medicinal Chemistry
The structural motifs present in 4-Bromo-3-methylbenzyl fluoride make it a highly attractive building block for the synthesis of novel pharmaceutical candidates.
-
Metabolic Blocking: The benzylic position is often susceptible to metabolic oxidation by cytochrome P450 enzymes. The introduction of a fluorine atom at this position can block this metabolic pathway, thereby increasing the in vivo half-life of a drug candidate.[1]
-
Scaffold for Library Synthesis: The orthogonal reactivity of the aryl bromide and benzylic fluoride allows for a two-directional diversification strategy. A library of compounds can be generated by first performing a cross-coupling reaction at the bromide position, followed by nucleophilic substitution at the benzylic fluoride, or vice versa.
-
Conformational Control: The fluorine atom can influence the conformational preferences of the molecule through steric and electronic effects, which can be crucial for optimizing binding to a biological target.
Analytical Characterization
While specific spectra for 4-Bromo-3-methylbenzyl fluoride are not available, the expected spectroscopic data can be predicted.
-
¹H NMR: The proton NMR spectrum would be expected to show a doublet for the benzylic protons (CH₂F) due to coupling with the fluorine atom (²JHF ≈ 48 Hz). The aromatic protons would appear as multiplets, and a singlet for the methyl group protons.
-
¹³C NMR: The carbon NMR spectrum would show a doublet for the benzylic carbon due to coupling with the fluorine atom (¹JCF ≈ 160-220 Hz). The aromatic carbons would also exhibit C-F couplings of varying magnitudes.
-
¹⁹F NMR: The fluorine NMR spectrum would be expected to show a triplet due to coupling with the two benzylic protons (²JFH ≈ 48 Hz).[7][8]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a compound containing one bromine atom (M and M+2 peaks in approximately a 1:1 ratio).
Safety and Handling
As with all halogenated organic compounds, 4-Bromo-3-methylbenzyl fluoride should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.
-
Hazards: Based on data for similar compounds, it is likely to be an irritant to the skin, eyes, and respiratory system. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-3-methylbenzyl fluoride is a promising, albeit currently under-characterized, building block for organic synthesis. Its dual reactivity, stemming from the benzylic fluoride and the aryl bromide, provides a powerful platform for the construction of complex and diverse molecular architectures. The principles of organofluorine chemistry suggest its utility in medicinal chemistry for enhancing the metabolic stability and modulating the physicochemical properties of drug candidates. This guide provides a foundational understanding of its properties, synthesis, and reactivity, serving as a valuable resource for researchers looking to incorporate this versatile scaffold into their synthetic programs. Further experimental investigation is warranted to fully elucidate the properties and reactivity of this compound and unlock its full potential in chemical innovation.
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